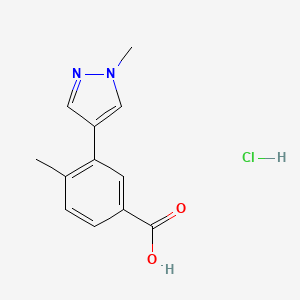

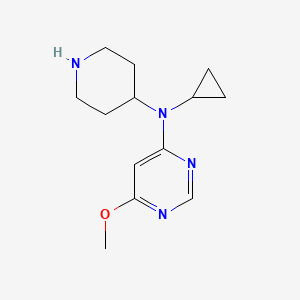

![molecular formula C17H22N4 B1436020 ({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine CAS No. 2173099-02-8](/img/structure/B1436020.png)

({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine

Descripción general

Descripción

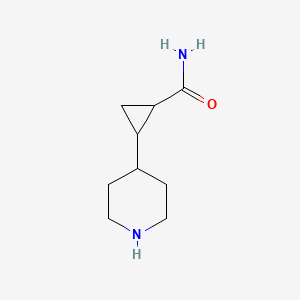

The compound “({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine” is a novel substituted derivative that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The compound is obtained in good yield by aminomethylation reaction . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of the compound was verified based on the signals of the corresponding protons and carbon atoms in 1H NMR and 13C NMR . Single crystals were developed for further analysis .Chemical Reactions Analysis

The compound exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using absorption, distribution, metabolism, and excretion calculations (ADME) .Aplicaciones Científicas De Investigación

Therapeutic Potential in Neuropsychiatric Disorders

Research on dopamine D2 receptor (D2R) ligands has highlighted the significance of specific structural moieties for high D2R affinity, which is crucial in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The compound , due to its structural features, falls within the scope of these investigations. Piperazine derivatives, in particular, have been emphasized for their therapeutic potential, underlining the importance of their structural components in modulating D2R activities. These findings suggest the compound's relevance in developing treatments for neuropsychiatric conditions (Jůza et al., 2022).

Anti-tubercular Activity

The modification of isoniazid (INH) structures with N-substituted pyridine derivatives has been evaluated for anti-tubercular (anti-TB) activity. Derivatives similar in structure to the compound in discussion demonstrated in vitro efficacy against M. tuberculosis, highlighting the potential of such compounds in designing new leads for anti-TB drugs. This research points to the compound's possible application in developing novel anti-tubercular therapies (Asif, 2014).

Contribution to D2-like Receptor Ligands Development

A review of arylcycloalkylamines, which includes phenyl piperidines and piperazines, underscores their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. These pharmacophoric groups, integral to antipsychotic agents, underline the compound's relevance in developing ligands for D2-like receptors, potentially offering new avenues for psychiatric medication (Sikazwe et al., 2009).

DNA Minor Groove Binding

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, provide insights into the molecular basis for DNA sequence recognition and binding. Given its structural similarity to these compounds, the subject compound may have applications in studying DNA interactions and could potentially be utilized in developing novel therapeutics or as a tool in molecular biology research (Issar & Kakkar, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-14-5-2-3-7-16(14)20-9-11-21(12-10-20)17-15(13-18)6-4-8-19-17/h2-8H,9-13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVOHFAKTNVAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

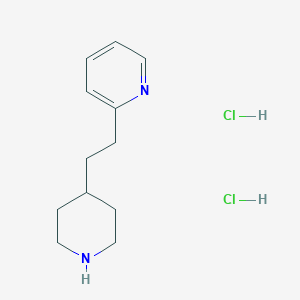

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)

![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)